molecular formula C7H7ClF2N2 B11758684 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine

2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine

Cat. No.: B11758684
M. Wt: 192.59 g/mol
InChI Key: DBEAOEVMVPJOQL-UHFFFAOYSA-N
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Description

2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted pyridine ring and a difluoroethylamine group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine typically involves the reaction of 6-chloropyridin-3-amine with difluoroethylamine under controlled conditions. One common method involves the use of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels, which play a crucial role in regulating neuronal excitability . This activation stabilizes the membrane potential and reduces neuronal excitability, making it a potential candidate for the treatment of epilepsy and related disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-pyridin-3-yl)-ethylaMine
  • 2-(6-Chloropyridin-3-yl)acetic acid
  • 1-((6-Chloro-pyridin-3-yl)methyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine is unique due to the presence of both chloro and difluoroethylamine groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H7ClF2N2

Molecular Weight

192.59 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-2,2-difluoroethanamine

InChI

InChI=1S/C7H7ClF2N2/c8-6-2-1-5(3-12-6)7(9,10)4-11/h1-3H,4,11H2

InChI Key

DBEAOEVMVPJOQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CN)(F)F)Cl

Origin of Product

United States

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